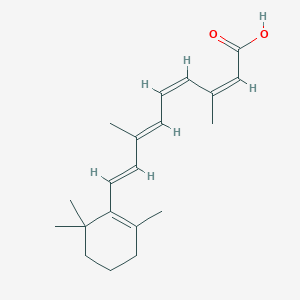

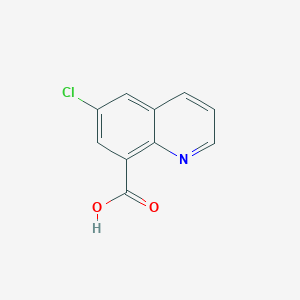

4,4-Dimethyl-7-ethynyl-1-tetralone

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4,4-Dimethyl-7-ethynyl-1-tetralone involves complex chemical processes. For instance, the electrochemical reduction of related tetralone compounds in aprotic solvents like dimethylsulphoxide involves irreversible processes and the transfer of two electrons (Shekhawat, Sharma, Bhargav, & Sharma, 2013). These processes are typically diffusion controlled.

Molecular Structure Analysis

The molecular structure of compounds similar to 4,4-Dimethyl-7-ethynyl-1-tetralone is often determined through methods such as single-crystal X-ray diffraction analysis. This technique has been used to establish the structure of related compounds (Roversi, Vogel, & Schenk, 2002).

Chemical Reactions and Properties

Chemical reactions of tetralone derivatives can be varied and complex. For example, the reduction of tetralone in acidic medium is irreversible and involves electron transfer processes. The intensity of cathodic peak current in these reactions increases with the scan rate, indicating diffusion-controlled electrochemical reduction processes (Shekhawat et al., 2013).

Physical Properties Analysis

The physical properties of 4,4-Dimethyl-7-ethynyl-1-tetralone-related compounds, such as solubility, can be measured using various techniques. For example, the solubility of a related compound, 4-(3,4-dichlorophenyl)-1-tetralone, has been measured in various organic solvents and correlated with semiempirical equations (Li, Li, & Wang, 2007).

Chemical Properties Analysis

The chemical properties of tetralone derivatives include their behavior in various chemical reactions. For instance, the ketene dithioacetal derived from 1-tetralone yields different products upon treatment with sodium hydride, indicating specific chemical properties and reactivity patterns (Apparao, Datta, Ila, & Junjappa, 1984).

Aplicaciones Científicas De Investigación

Cancer Research

4,4-Dimethyl-7-ethynyl-1-tetralone derivatives have been examined in the context of cancer research. For instance, Suedee et al. (2007) isolated compounds from Polyalthia jucunda, including a similar compound, which showed inhibitory effects on tumor and non-tumor cell lines, suggesting potential in cancer therapy (Suedee et al., 2007).

Electrochemistry

Shekhawat et al. (2013) investigated the electrochemical reduction of 4-(5',6',7',8'-tetrahydro-naphthalene)-1-tetralone, a related compound, in aprotic solvent, contributing to the understanding of the electrochemical behavior of such compounds (Shekhawat et al., 2013).

DNA Polymerase Inhibition

Kamisuki et al. (2007) discovered novel tetralols, which are structurally similar to 4,4-Dimethyl-7-ethynyl-1-tetralone, from a fungus, showing selective inhibition of human DNA polymerase lambda. This suggests potential applications in molecular biology and genetics (Kamisuki et al., 2007).

Catalysis and Chemical Transformation

Prasomsri et al. (2010) studied the conversion of 1-tetralone over HY zeolite, providing insights into hydrogen transfer abilities in chemical processes, which could have implications for the use of similar tetralone compounds in catalysis (Prasomsri et al., 2010).

Propiedades

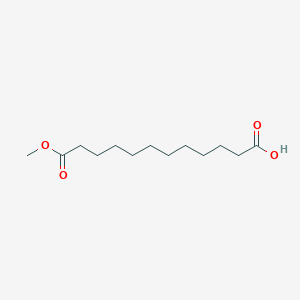

IUPAC Name |

7-ethynyl-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-4-10-5-6-12-11(9-10)13(15)7-8-14(12,2)3/h1,5-6,9H,7-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSENXSHCDBCKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=C1C=CC(=C2)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444339 | |

| Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-7-ethynyl-1-tetralone | |

CAS RN |

166978-48-9 | |

| Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)